CMX-2043

Catalog No.
S524132
CAS No.
910627-26-8
M.F
C16H26N2O6S2
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CMX-2043

CAS Number

910627-26-8

Product Name

CMX-2043

IUPAC Name

(4S)-5-[[(1S)-1-carboxyethyl]amino]-4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]-5-oxopentanoic acid

Molecular Formula

C16H26N2O6S2

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C16H26N2O6S2/c1-10(16(23)24)17-15(22)12(6-7-14(20)21)18-13(19)5-3-2-4-11-8-9-25-26-11/h10-12H,2-9H2,1H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t10-,11+,12-/m0/s1

InChI Key

MQXRTCVZPIHBLD-TUAOUCFPSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CMX-2043; CMX2043; CMX2043; LIP-EA; R-LIP-EA-OH; LIPEA; RLIPEAOH; LIP EA; R LIP EA OH

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1CCSS1

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@@H]1CCSS1

The exact mass of the compound (R)-Lip-L-glu-L-ala-OH is 406.1232 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CMX-2043 (α-N-[(R)-1,2-dithiolane-3-pentanoyl]-L-glutamyl-L-alanine) is a proprietary, synthetically modified analogue of R-α-lipoic acid conjugated with a glutamyl-alanine dipeptide. Engineered to overcome the pharmacokinetic and formulation limitations of standard lipoic acid, CMX-2043 acts as a potent stimulant of the PI3K/Akt survival signaling pathway and a robust antioxidant [1]. For procurement professionals and formulation scientists, its primary value lies in its high aqueous solubility (>100 mg/mL in PBS), exceptional metabolic stability, and superior efficacy in mitigating ischemia-reperfusion injury and cellular calcium overload compared to its parent compound [2].

Procuring standard R-α-lipoic acid or generic racemic lipoic acid as a substitute for CMX-2043 introduces critical formulation and performance bottlenecks. Standard lipoic acid suffers from limited aqueous solubility, complicating the development of high-concentration intravenous or subcutaneous injectables without the use of co-solvents [1]. Furthermore, generic lipoic acid exhibits significantly lower potency in activating critical cytoprotective pathways, such as Akt phosphorylation and insulin receptor kinase activation[2]. Substitution with the S-stereoisomer of CMX-2043 also fails, as it demonstrates markedly reduced biochemical activity compared to the precise R-enantiomeric dipeptide conjugate [2]. Therefore, the exact CMX-2043 molecule is required to ensure both formulation viability and maximal cytoprotective efficacy.

Superior Aqueous Solubility for Injectable Formulations

Formulation of cytoprotective agents often requires high-concentration aqueous solutions for intravenous or subcutaneous delivery. CMX-2043 demonstrates an exceptional aqueous solubility of >100 mg/mL in phosphate-buffered saline (PBS) at pH 7.4, with a highly favorable ClogP of 0.27[1]. This allows for the preparation of stable, high-dose liquid formulations without the need for complex solubilizers or co-solvents that are often required for standard, highly lipophilic antioxidants.

Evidence DimensionAqueous Solubility (pH 7.4)
Target Compound Data>100 mg/mL (PBS, pH 7.4)
Comparator Or BaselineStandard α-lipoic acid (historically poor aqueous solubility requiring basic salts or co-solvents)
Quantified DifferenceEnables high-concentration (>100 mg/mL) aqueous formulation without co-solvents.
ConditionsPBS, pH 7.4, room temperature.

High aqueous solubility directly reduces formulation complexity and cost for parenteral drug development.

Enhanced Kinase Activation and Antioxidant Potency vs. Lipoic Acid

In comparative biochemical assays, CMX-2043 was proven to be significantly more effective than standard R-α-lipoic acid in its core mechanism of action. Specifically, CMX-2043 demonstrated superior antioxidant effects and more potent activation of insulin receptor kinase, soluble tyrosine kinase, and Akt phosphorylation[1]. The activation of Akt by CMX-2043 (e.g., at 50 μM) is directly linked to its cytoprotective efficacy and is fully abolished by PI3K inhibitors (such as LY294002), confirming its targeted mechanistic superiority over the parent lipoic acid molecule [1].

Evidence DimensionAkt phosphorylation and antioxidant effect
Target Compound DataCMX-2043 (Highly effective Akt phosphorylation at 50 μM)
Comparator Or BaselineR-α-lipoic acid (Less effective at equimolar concentrations)
Quantified DifferenceCMX-2043 demonstrates superior efficacy in Akt and kinase activation compared to equimolar lipoic acid.
ConditionsIn vitro cellular assays (e.g., A549 cells, 45 min exposure).

Procuring CMX-2043 ensures a higher magnitude of cytoprotective signaling activation than can be achieved with standard lipoic acid.

High Metabolic Stability in Human Plasma and Liver Microsomes

For systemic applications, a compound must resist rapid degradation. In vitro ADME profiling of CMX-2043 confirms its high stability in biological matrices. At a concentration of 1 μM, CMX-2043 remained stable in human liver microsomes for 60 minutes at 37°C. Furthermore, at 5 μM, it demonstrated complete stability in human plasma for at least 60 minutes at 37°C [1]. This robust metabolic profile ensures predictable pharmacokinetics and sustained exposure during acute therapeutic windows, differentiating it from less stable peptide or antioxidant alternatives.

Evidence DimensionIn vitro metabolic stability
Target Compound DataStable for ≥60 min in human plasma (5 μM) and liver microsomes (1 μM)
Comparator Or BaselineBaseline ADME requirements for systemic injectables
Quantified DifferenceMaintains structural integrity for at least 60 minutes in aggressive human metabolic models.
ConditionsHuman liver microsomes and human plasma at 37°C.

Confirmed metabolic stability reduces the risk of premature degradation, ensuring reliable dosing and efficacy in in vivo models.

Concentration-Dependent Reduction of Cytosolic Calcium Overload

Calcium overload is a primary driver of cellular apoptosis during ischemia-reperfusion events. CMX-2043 effectively mitigates this pathological process. In CHO-M1-WT3 cells, pre-treatment with CMX-2043 (2.5 mM for 30 minutes) significantly diminished the rise in cytosolic calcium induced by carbachol in a concentration-dependent manner [1]. This functional readout confirms that the upstream Akt activation by CMX-2043 successfully translates into tangible protection against intracellular ion dysregulation, providing a clear advantage over inactive stereoisomers (such as the S-isomer of CMX-2043) which fail to provide the same biochemical protection [1].

Evidence DimensionCytosolic calcium rise
Target Compound DataCMX-2043 (R-isomer) significantly diminishes calcium overload
Comparator Or BaselineS-stereoisomer of CMX-2043 (Less active)
Quantified DifferenceThe R-isomer (CMX-2043) provides robust, concentration-dependent reduction in carbachol-induced calcium influx, unlike the S-isomer.
ConditionsCHO-M1-WT3 cells, carbachol induction, 30 min pre-incubation.

Provides a measurable, functional metric of cytoprotection for researchers screening anti-apoptotic and ischemia-mitigating compounds.

Development of High-Concentration Parenteral Cytoprotectants

Due to its exceptional >100 mg/mL solubility in PBS (pH 7.4) and robust stability in human plasma, CMX-2043 is the ideal active pharmaceutical ingredient (API) candidate for formulating high-dose intravenous or subcutaneous injectables targeting acute injury, avoiding the co-solvent dependencies of standard lipoic acid [1].

Ischemia-Reperfusion Injury (IRI) Modeling

Its superior ability to activate Akt phosphorylation and prevent calcium overload makes CMX-2043 a premium positive control or test agent in cardiac and hepatic IRI models, outperforming standard lipoic acid in direct head-to-head biochemical assays [2].

Traumatic Brain Injury (TBI) Neuroprotection Research

CMX-2043's proven metabolic stability and robust PI3K/Akt-driven antioxidant mechanism position it as a leading compound for in vivo studies focused on reducing neuroinflammation, preserving cerebral blood flow, and mitigating secondary injury cascades post-TBI [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

406.12322890 Da

Monoisotopic Mass

406.12322890 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83V80O4XY1

Wikipedia

Cmx-2043

Dates

Last modified: 02-18-2024
1: Lader AS, Baguisi A, Casale R, Kates SA, Beeuwkes R 3rd. CMX-2043 Mechanisms of Action In Vitro. J Cardiovasc Pharmacol. 2016 Sep;68(3):241-7. doi: 10.1097/FJC.0000000000000408. PubMed PMID: 27195653.
2: Baguisi A, Casale RA, Kates SA, Lader AS, Stewart K, Beeuwkes R 3rd. CMX-2043 Efficacy in a Rat Model of Cardiac Ischemia-Reperfusion Injury. J Cardiovasc Pharmacol Ther. 2016 Nov;21(6):563-569. PubMed PMID: 27113210.
3: Kates SA, Lader AS, Casale R, Beeuwkes R 3rd. Pre-clinical and Clinical Safety Studies of CMX-2043: a cytoprotective lipoic acid analogue for ischaemia-reperfusion injury. Basic Clin Pharmacol Toxicol. 2014 Nov;115(5):456-64. doi: 10.1111/bcpt.12254. PubMed PMID: 24751172; PubMed Central PMCID: PMC4270215.
4: Kates SA, Casale RA, Baguisi A, Beeuwkes R 3rd. Lipoic acid analogs with enhanced pharmacological activity. Bioorg Med Chem. 2014 Jan 1;22(1):505-12. doi: 10.1016/j.bmc.2013.10.057. PubMed PMID: 24316353.

Explore Compound Types